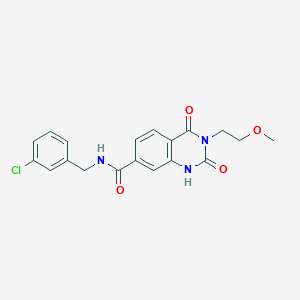
N-(3-chlorobenzyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chlorobenzyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C19H18ClN3O4 and its molecular weight is 387.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Applications
A study by Srivastava et al. (1987) highlights synthetic applications of quinazoline derivatives, demonstrating the potential of these compounds in novel and facile syntheses of various heterocyclic compounds (Srivastava, Neelima, & Bhaduri, 1987).
Quinazoline Antifolates in Medicine
Research by Marsham et al. (1989) discusses quinazoline antifolates targeting thymidylate synthase, a key enzyme in DNA synthesis. This research is significant in the development of potential antitumor agents (Marsham et al., 1989).
Anti-inflammatory and Analgesic Applications
A 2020 study by Abu‐Hashem et al. describes the synthesis of novel quinazoline derivatives with significant anti-inflammatory and analgesic activities, indicating their potential therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Niobium Pentachloride Mediated Synthesis
Nery et al. (2003) provide insights into the use of niobium pentachloride for converting carboxylic acids to carboxamides, a process relevant for synthesizing quinazoline alkaloid structures (Nery, Ribeiro, Lopes, & Lopes, 2003).
Antimicrobial Applications
Patel and Patel (2010) discuss the synthesis of fluoroquinolone-based quinazoline derivatives with antimicrobial properties, highlighting their potential use in combating microbial infections (Patel & Patel, 2010).
Relevance to Neuroscience
Research by Graulich et al. (2006) on methoxylated quinazoline derivatives reveals their potential as ligands for apamin-sensitive Ca2+-activated K+ channels, indicating applications in neuroscience research (Graulich et al., 2006).
Palladium-Catalyzed Syntheses
Bacchi et al. (2005) investigate palladium-catalyzed oxidative cyclization-alkoxycarbonylation of gamma-oxoalkynes, a method applicable for synthesizing heterocyclic quinazoline derivatives (Bacchi et al., 2005).
Corrosion Inhibition
Kumar et al. (2020) explore the use of quinazoline derivatives as corrosion inhibitors, demonstrating their effectiveness in protecting metal surfaces in corrosive environments (Kumar et al., 2020).
properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4/c1-27-8-7-23-18(25)15-6-5-13(10-16(15)22-19(23)26)17(24)21-11-12-3-2-4-14(20)9-12/h2-6,9-10H,7-8,11H2,1H3,(H,21,24)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWWJMOMAKXKKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC(=CC=C3)Cl)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{2-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]ethyl}pyrrolidine-2,5-dione](/img/structure/B2782768.png)
![2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2782769.png)

![methyl 4-(2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate](/img/structure/B2782772.png)
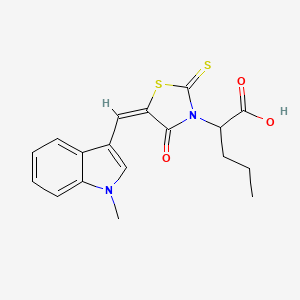
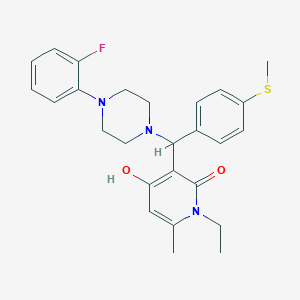
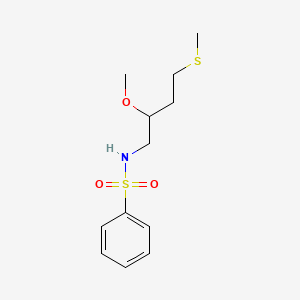

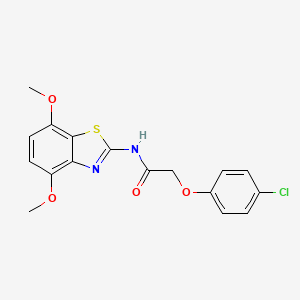

![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-phenylbenzamide](/img/structure/B2782788.png)
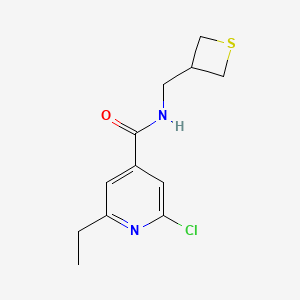
![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2782790.png)
